N-{2-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide
Overview
Description
N-{2-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as DTCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTCA belongs to the class of thiophene-based compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of DTCA is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body, including ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
DTCA has been shown to modulate the activity of various enzymes and ion channels in the body. It has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
DTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. However, its solubility in water is limited, which may pose challenges in certain experiments.
Future Directions
There are several potential future directions for research on DTCA. These include investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DTCA may also be studied for its potential use as a pain reliever and anti-inflammatory agent. Additionally, further research may be conducted to elucidate its mechanism of action and identify its molecular targets in the body.
Scientific Research Applications
DTCA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. DTCA has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
N-[2-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-18(4-2)16(20)12-8-5-6-9-13(12)17-15(19)14-10-7-11-21-14/h5-11H,3-4H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDCENXSVSYNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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